![molecular formula C9H9FN2 B572649 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-68-9](/img/structure/B572649.png)
5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate .
Preparation Methods
The synthesis of 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves several stepsSubsequent steps involve the formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity
- 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine has been explored as a potential lead compound in the development of anticancer agents. Its structural properties allow it to interact with biological targets involved in cancer cell proliferation and survival.
- A study highlighted its use as an intermediate in synthesizing BCL-2 inhibitors, which play a crucial role in apoptosis regulation in cancer cells. The BCL-2 family of proteins is known to be overexpressed in various cancers, making it a significant target for therapeutic intervention .
-
Antiviral Properties
- Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit antiviral activity against influenza viruses. The compound's mechanism involves inhibiting the PB2 subunit of the influenza RNA-dependent RNA polymerase . This inhibition is critical for viral replication and presents a viable pathway for drug development against influenza.
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Neurological Applications
- The compound has been investigated for its potential use in treating neurodegenerative diseases. Specifically, derivatives have been studied for their ability to bind to β-amyloid plaques, which are associated with Alzheimer's disease. This binding can be detected using positron emission tomography (PET) imaging techniques .
Case Studies
- BCL-2 Inhibitor Development
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Influenza Virus Inhibition
- In another study focusing on antiviral agents, derivatives of the pyrrolo[2,3-b]pyridine scaffold were tested against various strains of influenza A virus. The most potent compounds showed significant inhibition of viral replication in vitro and were further evaluated for their mechanism of action .
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar structure but lacks the additional methyl groups, which may affect its biological activity and chemical reactivity.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Biological Activity
5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a unique structure that combines pyrrole and pyridine rings. The presence of the fluorine atom and methyl groups in specific positions contributes to its biological properties. The compound's IUPAC name is derived from its distinct heterocyclic framework, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It binds to the active sites of various kinases, leading to the inhibition of their activity. This inhibition affects downstream signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.
Key Mechanisms:
- Kinase Inhibition: Targets include LRRK2, MPS1, JAK1, and Met kinases.
- Induction of Apoptosis: The compound promotes programmed cell death in cancerous cells through disrupted signaling pathways.
- Antimicrobial Activity: Exhibits potential against various microbial strains.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound show significant anticancer activity. For instance:
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
4h | FGFR1 | 7 | Inhibits cell proliferation |
FGFR2 | 9 | Induces apoptosis in breast cancer cells | |
FGFR3 | 25 | Reduces migration and invasion |
The compound has been shown to significantly inhibit breast cancer cell lines (e.g., 4T1), indicating its potential as a lead compound for further optimization in cancer therapy .
Antiviral Activity
In antiviral research, derivatives such as 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have shown promising results against influenza virus:
Compound | Target | EC50 (μM) | CC50 (μM) |
---|---|---|---|
12b | PB2 | 1.025 | >100 |
This compound demonstrated effective binding affinity and inhibition capabilities against PB2, a critical component of the influenza RNA-dependent RNA polymerase .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
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In Vitro Studies:
- Cell Proliferation Assays: Demonstrated significant inhibition of cell growth in several cancer cell lines.
- Apoptosis Induction: Flow cytometry assays confirmed increased apoptosis rates in treated cells compared to controls.
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In Vivo Studies:
- Animal models have shown reduced tumor growth rates when treated with this compound, supporting its potential for therapeutic use.
Properties
IUPAC Name |
5-fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-5-3-7-6(2)8(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQXYUDSZXXGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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